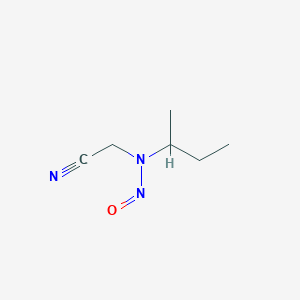![molecular formula C8H16N2O5 B14282604 Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 124704-93-4](/img/structure/B14282604.png)
Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- is a complex organic compound that belongs to the class of amino acids It is characterized by the presence of a glycine backbone with additional functional groups, including carboxymethyl and hydroxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- typically involves the reaction of glycine with chloroacetic acid to introduce the carboxymethyl group. This is followed by the reaction with 2-(2-aminoethylamino)ethanol to introduce the hydroxyethyl group. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and a catalyst, such as sodium hydroxide, to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors under controlled temperature and pressure conditions to ensure optimal yield and purity. The product is then purified using techniques such as crystallization, filtration, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxymethyl group can be reduced to form primary alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted amines or esters.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- is studied for its potential role in metabolic pathways and enzyme interactions. It can be used as a model compound to study amino acid behavior in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may have roles in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry
In industrial applications, this compound can be used in the formulation of specialty chemicals, such as surfactants and emulsifiers. Its unique properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxymethyl and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine: The simplest amino acid, lacking the additional functional groups present in Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-.
N-(Carboxymethyl)glycine: Similar to the target compound but lacks the hydroxyethyl group.
N-(2-Hydroxyethyl)glycine: Similar to the target compound but lacks the carboxymethyl group.
Uniqueness
Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- is unique due to the presence of both carboxymethyl and hydroxyethyl groups. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
2-[carboxymethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O5/c11-4-2-9-1-3-10(5-7(12)13)6-8(14)15/h9,11H,1-6H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHQVCGSIAHFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424180 |
Source


|
| Record name | Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124704-93-4 |
Source


|
| Record name | Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
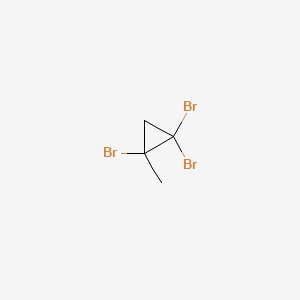

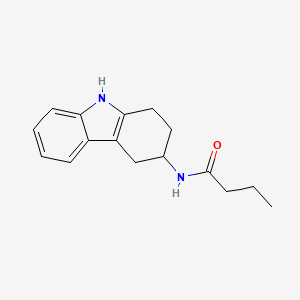
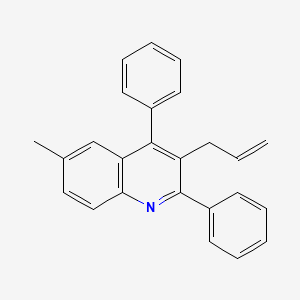
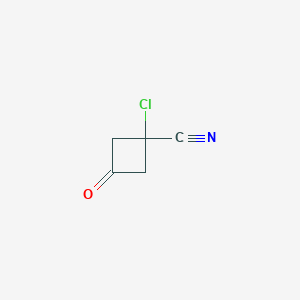
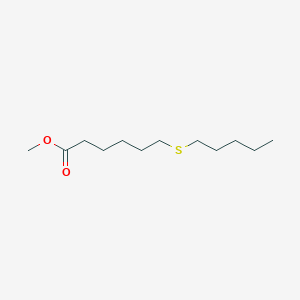
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)
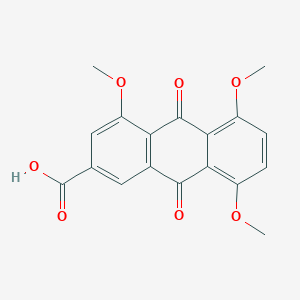
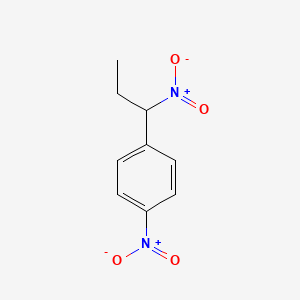
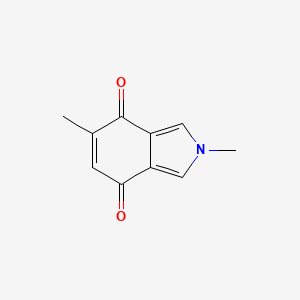
![6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14282612.png)
![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)
